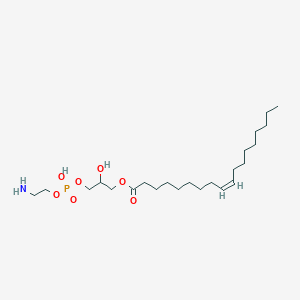

1-Oleoyl phosphatidylethanolamine

Description

Properties

Molecular Formula |

C23H46NO7P |

|---|---|

Molecular Weight |

479.6 g/mol |

IUPAC Name |

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9- |

InChI Key |

PYVRVRFVLRNJLY-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |

Origin of Product |

United States |

Foundational & Exploratory

1-Oleoyl Phosphatidylethanolamine: Structural Architecture & Functional Dynamics

[1][2][3]

Executive Summary

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (commonly 18:1 Lyso PE ) is a bioactive lysophospholipid generated via the enzymatic hydrolysis of phosphatidylethanolamine (PE).[1][2] Unlike its parent molecule, which stabilizes flat bilayers or inverted hexagonal phases, 18:1 Lyso PE possesses a distinct "cone" shape that induces positive membrane curvature. This structural feature drives its utility in liposomal drug delivery (as a permeability enhancer) and its biological role as a signaling metabolite in inflammation and T-cell differentiation.[1][2]

Chemical Architecture

The molecule is defined by a zwitterionic headgroup and a single cis-unsaturated fatty acyl chain.[1] Its asymmetry is the primary determinant of its amphiphilic behavior.

Structural Components

| Component | Chemical Identity | Structural Function |

| Headgroup | Phosphoethanolamine | Zwitterionic at physiological pH (pKa ~1.7 and ~9-10).[1][2] Capable of intermolecular hydrogen bonding. |

| Backbone | sn-Glycerol | Chiral scaffold connecting the polar head and hydrophobic tail.[1][2] |

| sn-1 Position | Oleoyl (18:1 cis-9) | Hydrophobic anchor.[1][2] The cis-double bond at C9 induces a "kink," preventing tight crystalline packing and maintaining fluidity.[1] |

| sn-2 Position | Hydroxyl (-OH) | The absence of an acyl chain here reduces hydrophobic volume, creating a wedge-like molecular shape.[1][2] |

Stereochemistry & Isomerism

The biologically relevant form is the sn-3 enantiomer.

-

IUPAC Name: (2-aminoethoxy)[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyloxy]propoxy]phosphinic acid[1][2]

-

Isomeric Migration: In solution, the acyl chain at the sn-1 position can migrate to the sn-2 position (forming 2-oleoyl lyso PE), a process accelerated by basic pH.[1][2] However, the sn-1 isomer is thermodynamically favored.[1]

Physicochemical Properties

The removal of the sn-2 fatty acid radically alters the lipid's packing parameter (

Packing Parameter & Phase Behavior

The packing parameter is defined as

-

Parent PE (Di-acyl):

(Inverted Cone).[2] Forms Hexagonal II (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Lyso PE (Mono-acyl):

(Cone).[2] Forms Micelles or Hexagonal I (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

This property makes 18:1 Lyso PE a potent detergent-like molecule at high concentrations, capable of solubilizing membranes.[1]

Critical Micelle Concentration (CMC)

The CMC of lysophospholipids depends heavily on chain length and headgroup charge.

-

Estimated CMC: 1–10 µM (in aqueous buffer).

-

Solubility: Dispersible in water; soluble in chloroform/methanol mixtures.[2]

Biological Function & Signaling

Beyond its structural role, 18:1 Lyso PE acts as a lipid mediator.

Metabolic Pathways[1][2]

-

Generation: Produced by Phospholipase A2 (PLA2) acting on membrane PE, releasing a fatty acid (usually arachidonic acid) and leaving 18:1 Lyso PE.[2]

-

Clearance/Remodeling: Re-acylated into PE by Lysophospholipid Acyltransferases (LPEAT) or hydrolyzed to glycerophosphoethanolamine by Lysophospholipase.[2]

Signaling Mechanisms

-

RORγt Modulation: Recent evidence identifies 18:1 Lyso PE as a modulator of Retinoid-related Orphan Receptor gamma t (RORγt), driving the differentiation of Th17 cells (T-helper 17), which are crucial in autoimmune responses [2].[1][2]

-

GPCR Interaction: While Lysophosphatidic Acid (LPA) has well-defined receptors (LPA1-6), Lyso PE signaling is often context-dependent, sometimes acting via GPR55 or by modifying membrane lateral pressure to activate channels like TREK-1.[1][2]

Analytical Characterization Workflow

For researchers identifying 18:1 Lyso PE in biological samples, the following spectral fingerprints are diagnostic.

Mass Spectrometry (LC-MS/MS)

-

Precursor Ion:

-

Fragmentation (MS/MS):

Nuclear Magnetic Resonance (NMR)

Experimental Protocol: Lipid Extraction & Handling

Objective: Isolation of Lyso PE from cell culture supernatant.

-

Lysis: Quench metabolism immediately with ice-cold methanol.

-

Extraction: Use the Bligh-Dyer method (Chloroform:Methanol:Water, 1:2:0.8 v/v).[2] Note: Lyso lipids are more polar than di-acyl lipids; ensure the aqueous phase is re-extracted to maximize recovery.[1][2]

-

Enrichment: Use Solid Phase Extraction (SPE) with a silica cartridge.[2] Elute neutral lipids with chloroform, then elute Lyso PE with Chloroform:Methanol:Acetic Acid (60:40:5) .[2]

-

Storage: Store at -20°C in chloroform under argon gas to prevent oxidation of the double bond.

References

-

Stafford, R. E., & Dennis, E. A. (1988). Lysophospholipids as surfactants.[4] Colloids and Surfaces, 30(1), 47-64.[1] Link[1][2]

-

Tajima, Y., et al. (2023). 1-Oleoyl-lysophosphatidylethanolamine stimulates RORγt activity in TH17 cells.[1][2] Science Immunology, 8(86).[2] Link[1][2]

-

Avanti Polar Lipids. (n.d.). 18:1 Lyso PE Product Data. Link

-

Fuchs, B., et al. (2012). Lipid analysis by thin-layer chromatography—A review of the current state. Journal of Chromatography A, 1259, 62-73.[1] Link

-

Lipid Maps Structure Database. (2024).[2] 1-oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.[1][2][5][6][7] Link[1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. PE(18:1(11Z)/0:0) | C23H46NO7P | CID 53480949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Phase behavior and froth stability in a water/lysophospholipid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. avantiresearch.com [avantiresearch.com]

Biological Functions of 1-Oleoyl Phosphatidylethanolamine (18:1 Lyso PE) in Cell Membranes

Content Type: Technical Whitepaper Target Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE, or LPE) is a bioactive lysophospholipid that functions far beyond its role as a minor membrane metabolite. Unlike its diacyl counterpart (DOPE), which stabilizes negative membrane curvature, 1-Oleoyl LPE acts as a potent positive curvature inducer and a specific G-protein coupled receptor (GPCR) ligand .

Recent high-impact studies have elevated the status of 1-Oleoyl LPE from a structural bystander to a critical signaling effector. It drives calcium mobilization via the LPA1 receptor, modulates cancer cell migration, and—most notably—serves as an endogenous ligand for RORγt , directly fueling pathogenic Th17 cell differentiation in autoimmune disorders. This guide synthesizes the biophysical properties, signaling cascades, and experimental protocols necessary for investigating 1-Oleoyl LPE in drug discovery and membrane biology.

Molecular Architecture & Membrane Biophysics

Structural Dynamics and Curvature

The biological function of 1-Oleoyl LPE is dictated by its "inverted cone" geometry. While diacyl-PEs (like DOPE) possess a small headgroup relative to their hydrophobic volume (Cone shape

-

Geometry: Large hydrophilic cross-section relative to hydrophobic tail.

-

Curvature Induction: Induces Positive Curvature (Type I). This is critical for processes requiring membrane budding, nanotube formation, and the stabilization of fusion pores.

-

Membrane Fluidity: The cis-double bond at the

position of the oleoyl chain introduces a "kink," preventing tight packing and increasing local membrane fluidity compared to saturated LPEs (e.g., 18:0 LPE).

Comparison of Physical Properties

| Lipid Species | Acyl Chain Composition | Geometric Shape | Spontaneous Curvature ( | Phase Preference | Biological Effect |

| 1-Oleoyl LPE | 18:1 (sn-1), OH (sn-2) | Inverted Cone | Positive (>0) | Micellar / Bilayer | Promotes budding, stabilizes pores, GPCR ligand |

| DOPE | 18:1 (sn-1), 18:1 (sn-2) | Cone | Negative (<0) | Hexagonal ( | Promotes fusion intermediates, negative curvature |

| DOPC | 18:1 (sn-1), 18:1 (sn-2) | Cylinder | Neutral (~0) | Lamellar ( | Bilayer stability, bulk matrix |

Signaling Pathways and Mechanisms[1][2][3][4][5][6]

1-Oleoyl LPE is not merely a degradation product; it is a specific agonist for surface receptors and nuclear transcription factors.

The GPCR-Calcium Axis

In specific cell lineages (e.g., SH-SY5Y neuroblastoma, MDA-MB-231 breast cancer), 1-Oleoyl LPE mimics Lysophosphatidic Acid (LPA) activity but utilizes distinct pathways.

-

Receptor Binding: LPE binds to LPA1 (and potentially CD97), a GPCR.

-

G-Protein Coupling: Activates

and -

PLC Activation: Phospholipase C (PLC) hydrolyzes

to -

Calcium Flux:

triggers

The Th17 / RORγt Immune Axis (Drug Target)

A 2023 breakthrough identified 1-Oleoyl LPE as a key metabolic regulator of autoimmunity.

-

Mechanism: 1-Oleoyl LPE acts as an endogenous ligand for RORγt (Retinoid-related orphan receptor gamma t).

-

Outcome: It stabilizes the RORγt transcriptional complex, driving the expression of Il17a and promoting the differentiation of pathogenic Th17 cells.

-

Clinical Relevance: Blocking the synthesis or binding of 1-Oleoyl LPE is a novel therapeutic strategy for Multiple Sclerosis (MS) and other autoimmune conditions.

Pathway Visualization

The following diagram illustrates the dual signaling capability of 1-Oleoyl LPE: Surface GPCR activation and Nuclear RORγt modulation.

Caption: Dual signaling mechanism of 1-Oleoyl LPE. Left: GPCR-mediated Calcium/MAPK activation driving migration. Right: Nuclear RORγt activation driving Th17 autoimmunity.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols address the specific challenges of handling lysophospholipids, such as their detergent-like properties at high concentrations.

Protocol A: Preparation of LPE-Enriched Liposomes (Membrane Studies)

Objective: To create model membranes with defined positive curvature stress.

-

Materials:

-

1-Oleoyl-2-hydroxy-sn-glycero-3-PE (Avanti Polar Lipids or equivalent, >99% purity).

-

DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) as the bulk lipid.

-

Chloroform/Methanol (2:1 v/v).

-

Rehydration Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

-

-

Workflow:

-

Mixing: Combine DOPC and 1-Oleoyl LPE in chloroform to achieve desired molar ratios (e.g., 90:10, 80:20). Note: Do not exceed 30 mol% LPE to avoid micellization unless intended.

-

Drying: Evaporate solvent under a nitrogen stream to form a thin film. Desiccate under vacuum for >2 hours to remove trace solvent.

-

Hydration: Add Rehydration Buffer to the film. Vortex vigorously for 30 minutes at room temperature (above the transition temperature,

, which is low for 18:1 chains). -

Sizing: Extrude the suspension 11 times through a 100 nm polycarbonate filter using a mini-extruder.

-

Validation: Measure size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Expect ~100-120 nm diameter.

-

Protocol B: In Vitro Calcium Mobilization Assay

Objective: To quantify LPE-induced signaling in responsive cells (e.g., MDA-MB-231).[1]

-

Reagent Preparation:

-

Stock Solution: Dissolve 1-Oleoyl LPE in absolute ethanol or DMSO to 10 mM.

-

Working Solution: Dilute stock into fatty-acid-free BSA (0.1%) in PBS. Sonicate briefly to ensure dispersion. Critical: LPE is amphiphilic; BSA acts as a carrier to prevent non-specific membrane insertion.

-

-

Cell Loading:

-

Seed cells in 96-well black-wall plates. Incubate overnight.

-

Load cells with Fluo-4 AM (2

M) in Tyrode’s buffer for 30 minutes at 37°C. -

Wash cells 2x with Tyrode’s buffer to remove extracellular dye.

-

-

Stimulation & Measurement:

-

Place plate in a kinetic fluorescence plate reader (e.g., FLIPR).

-

Inject 1-Oleoyl LPE working solution (Final concentration: 100 nM – 10

M). -

Controls: Use LPA (1

M) as a positive control and Vehicle (BSA/PBS) as negative. -

Readout: Record fluorescence (Ex/Em 494/516 nm) every 1 second for 3 minutes.

-

-

Data Analysis:

-

Normalize data to baseline fluorescence (

). -

Calculate Peak Amplitude and Area Under the Curve (AUC).

-

Therapeutic Implications

Autoimmune Diseases (Multiple Sclerosis)

The identification of 1-Oleoyl LPE as a RORγt agonist suggests that enzymes responsible for its generation (e.g., PLA2G12A ) are viable drug targets. Inhibiting these phospholipases could reduce intracellular 1-Oleoyl LPE levels, thereby dampening Th17-mediated inflammation without globally suppressing the immune system.

Cancer Metastasis

1-Oleoyl LPE promotes migration in ovarian and breast cancer cells via the LPA1 receptor.

-

Strategy: LPA1 antagonists (e.g., AM095) have shown efficacy in blocking LPE-induced calcium transients and migration.

-

Biomarker Potential: Elevated serum levels of 1-Oleoyl LPE may serve as a metabolic marker for metastatic potential or tumor burden.

Metabolic Disorders (NAFLD)

In the liver, 1-Oleoyl LPE promotes lipid droplet accumulation by downregulating ATGL (lipolysis). Modulating LPE levels could offer a pathway to treat Non-Alcoholic Fatty Liver Disease (NAFLD) by restoring lipid turnover balance.

References

-

Endo, Y., et al. (2023). 1-Oleoyl-lysophosphatidylethanolamine stimulates RORγt activity in TH17 cells.[2][3] Science Immunology.[3] Link[2]

-

Park, S.J., et al. (2013). Lysophosphatidylethanolamine utilizes LPA1 and CD97 in MDA-MB-231 breast cancer cells.[1] Cellular Signalling.[4][5][6] Link

-

Lee, K.P., et al. (2015). Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells. Biomolecules & Therapeutics.[6][7] Link

-

Fuller, N., & Rand, R.P. (2001). The influence of lysolipids on the spontaneous curvature and bending elasticity of phospholipid membranes. Biophysical Journal. Link

-

Park, K.S., et al. (2022). Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line.[8][9] International Journal of Molecular Sciences. Link

Sources

- 1. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Oleoyl-lysophosphatidylethanolamine stimulates RORγt activity in TH17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oleoylethanolamide exerts anti-inflammatory effects on LPS-induced THP-1 cells by enhancing PPARα signaling and inhibiting the NF-κB and ERK1/2/AP-1/STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

1-Oleoyl Phosphatidylethanolamine (18:1 Lyso PE): A Precision Tool for Membrane Curvature and Fluidity Modulation

The following technical guide details the biophysical role, experimental applications, and handling of 1-Oleoyl Phosphatidylethanolamine (18:1 Lyso PE).

Executive Summary

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE) is a mono-acyl phospholipid critical for biophysical research and lipid nanoparticle (LNP) formulation.[1][2] Unlike its diacyl counterpart (DOPE), which drives negative curvature and hexagonal phase formation, 18:1 Lyso PE acts as a Type I (inverted cone) lipid with a unique, moderate positive spontaneous curvature.

This guide explores the mechanistic utility of 18:1 Lyso PE in fine-tuning membrane bending rigidity (

Part 1: Molecular Biophysics & Curvature Mechanics

Structural Determinants of Curvature

The biophysical impact of 18:1 Lyso PE is defined by its Critical Packing Parameter (P) , calculated as:

- = Volume of the hydrocarbon chain.

- = Optimal surface area of the headgroup.

- = Critical length of the chain.

| Lipid Species | Geometry | Packing Param ( | Spontaneous Curvature ( | Phase Preference |

| DOPE (Diacyl) | Cone | Negative ( | Inverted Hexagonal ( | |

| POPC (Diacyl) | Cylinder | Neutral ( | Lamellar Bilayer ( | |

| 18:1 Lyso PC | Inv.[3] Cone | High Positive ( | Micellar | |

| 18:1 Lyso PE | Weak Inv. Cone | Low Positive ( | Lamellar / Micellar |

Expert Insight: While Lysophosphatidylcholine (LPC) induces strong positive curvature leading to rapid micellization (detergency), 18:1 Lyso PE induces a much milder positive curvature . This is due to the small, poorly hydrated ethanolamine headgroup (

The "Tug of War" in Membrane Fusion

In fusogenic applications, 18:1 Lyso PE is often used to antagonize the effects of DOPE.

-

DOPE promotes the negative curvature required for stalk formation (the first step of fusion).

-

18:1 Lyso PE inhibits stalk formation but stabilizes the fusion pore (which requires positive curvature in the distal leaflet).

-

Result: By titrating 18:1 Lyso PE into DOPE-rich membranes, researchers can precisely control the energy barrier for the

transition (

Part 2: Visualization of Curvature Pathways

The following diagram illustrates the opposing forces of DOPE and 18:1 Lyso PE in determining membrane phase behavior.

Caption: Curvature-driven phase behavior. DOPE drives negative curvature (HII/Stalks), while 18:1 Lyso PE drives positive curvature, stabilizing pores and opposing HII formation.

Part 3: Experimental Protocols

Protocol A: Preparation of Curvature-Tuned Liposomes (Hydration-Extrusion)

Objective: Create Large Unilamellar Vesicles (LUVs) containing 18:1 Lyso PE to study effects on membrane fluidity or protein function.

Materials:

-

18:1 Lyso PE (Avanti Polar Lipids / Croda)[5]

-

Chloroform (HPLC Grade)

-

Argon or Nitrogen gas stream[6]

-

Extruder (e.g., Avanti Mini-Extruder) with 100 nm polycarbonate filters.

Workflow:

-

Stock Preparation: Dissolve lipids in chloroform to 10 mg/mL.

-

Mixing: Combine DOPE and 18:1 Lyso PE in the desired molar ratio (e.g., 90:10, 80:20).

-

Note: Do not exceed 30 mol% Lyso PE to avoid micellization.

-

-

Film Formation: Evaporate solvent under a gentle argon stream in a glass vial.[6] Rotate the vial to form a thin, uniform film.

-

Desiccation: Place the vial under high vacuum (>2 hours) to remove trace solvent.

-

Hydration: Add HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.4). Vortex vigorously for 30 mins at room temperature.

-

Critical: 18:1 Lyso PE hydrates faster than diacyl PE. Ensure the film is fully detached.

-

-

Freeze-Thaw: Subject the suspension to 5 cycles of freeze (liquid

) and thaw ( -

Extrusion: Pass the suspension 11-21 times through a 100 nm polycarbonate filter.

-

Quality Control: Measure size (DLS) and polydispersity (PDI). Expect PDI < 0.1.

-

Protocol B: Measuring Hexagonal Phase Transition ( )

Objective: Quantify the stabilizing effect of 18:1 Lyso PE on the bilayer using Differential Scanning Calorimetry (DSC).

-

Sample Prep: Prepare Multilamellar Vesicles (MLVs) as above, but skip extrusion. High concentration (5-10 mg/mL) is required for DSC.

-

Loading: Load sample into the DSC sample cell; load buffer into reference cell.

-

Scan: Scan from

C to -

Analysis:

-

Look for the

endotherm. Pure DOPE transitions at -

Expectation: Addition of 18:1 Lyso PE will shift this peak to higher temperatures , stabilizing the bilayer phase.

-

Part 4: Applications in Drug Development

Fusogenic Liposomes

In gene delivery, endosomal escape is the rate-limiting step.

-

Mechanism: Liposomes containing DOPE fuse with the endosomal membrane (anionic) upon acidification.

-

Role of 18:1 Lyso PE: Adding small amounts (2-5%) of Lyso PE can lower the energy required for fusion pore expansion, potentially enhancing payload release after the initial stalk formation.

Membrane Protein Crystallization (LCP)

Lipidic Cubic Phase (LCP) crystallization often uses monoolein. However, 18:1 Lyso PE can be used as an additive to expand the "sponge phase" or modify the lattice parameter of the cubic phase, accommodating proteins with large extracellular domains.

References

-

Vertex AI Search . (2023). Phosphatidylethanolamine and Cholesterol Promote Hemifusion Formation: A Tug of War between Membrane Interfacial Order and Intrinsic Negative Curvature of Lipids.[7][8] NIH/PubMed. Link

-

Fuller, N., & Rand, R. P. (2001). The Influence of Lysolipids on the Spontaneous Curvature and Bending Elasticity of Phospholipid Membranes. Biophysical Journal. Link

-

Avanti Polar Lipids . (n.d.). 18:1 Lyso PE Product Page & Technical Data. Sigma-Aldrich / Merck. Link

-

AIP Publishing . (2018). Effect of membrane tension on transbilayer movement of lipids. Journal of Chemical Physics. Link

-

Methods in Molecular Biology . (2025).[2] Advanced Method for the In Vivo Measurements of Lysophospholipid Translocation. PMC. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 18:1 Lyso PE Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Phosphatidylethanolamine and Cholesterol Promote Hemifusion Formation: A Tug of War between Membrane Interfacial Order and Intrinsic Negative Curvature of Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Deep Dive: 1-Oleoyl Lysophosphatidylethanolamine (LPE 18:1)

This technical guide provides an in-depth analysis of 1-Oleoyl Lysophosphatidylethanolamine (LPE 18:1) , a bioactive lipid mediator increasingly recognized for its role in immunology (Th17 differentiation) and neurobiology.

Biosynthesis, Metabolic Fate, and Analytical Protocols

Executive Summary & Molecular Identity

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 18:1) is a lysophospholipid generated via the hydrolytic cleavage of the sn-2 fatty acid from phosphatidylethanolamine (PE). Unlike its structural parent, PE, which primarily serves as a membrane building block and autophagy regulator, LPE 18:1 acts as a potent extracellular signaling molecule and intracellular modulator.

-

Key Bioactivity:

-

Immunomodulation: Recently identified as a critical lipid modulator of RORγt , promoting Th17 cell differentiation and pathogenicity in autoimmune models (e.g., Multiple Sclerosis) [1].[1][2]

-

Neurosignaling: Induces intracellular

transients in neuronal cells, potentially via LPA1 receptor trans-activation or direct binding [2]. -

Metabolic Regulation: implicated in hepatic lipid droplet formation and PPAR

signaling [3].

-

Biosynthesis and Metabolic Pathways

The cellular pool of LPE 18:1 is not static; it is maintained by a dynamic equilibrium known as the Lands Cycle (deacylation/reacylation).

2.1. The Precursor: De Novo PE Synthesis

Before LPE 18:1 can be generated, the cell must synthesize the parent PE containing oleic acid at the sn-1 position.

-

Kennedy Pathway (Cytosolic): Ethanolamine is phosphorylated (EK) and coupled to CTP (ECT) to form CDP-Ethanolamine. The final step, catalyzed by EPT1 (Selenoprotein I) , condenses CDP-Ethanolamine with 1-Oleoyl-2-acyl-glycerol.

-

PSD Pathway (Mitochondrial): Phosphatidylserine (PS) is decarboxylated by PSD1 to form PE.[3] This pool is often enriched in specific acyl chains depending on the PS synthase specificity.

2.2. The Generator: Phospholipase A2 (PLA2)

The specific generation of 1-Oleoyl LPE requires the hydrolysis of the sn-2 acyl chain from a 1-Oleoyl-2-acyl-PE precursor.

-

Enzyme: Phospholipase A2 (PLA2) (specifically secretory sPLA2 or cytosolic cPLA2).

-

Reaction:

-

Regulation: This step is often triggered by inflammatory stimuli or GPCR activation, releasing arachidonic acid (if at sn-2) for eicosanoid synthesis while leaving LPE 18:1 as a bioactive byproduct.

2.3. The Remodeler: LPEAT (The Lands Cycle)

To prevent membrane lysis due to detergent-like properties of LPE, cells rapidly re-acylate LPE back to PE.

-

Enzyme: Lysophosphatidylethanolamine Acyltransferase (LPEAT) , also known as MBOAT1/2 .

-

Significance: Inhibition of LPEAT leads to LPE accumulation, amplifying its signaling half-life.

2.4. Pathway Visualization

The following diagram illustrates the flux from De Novo synthesis through the Lands Cycle.

Caption: Metabolic flux of 1-Oleoyl LPE. The molecule is generated via PLA2-mediated hydrolysis and regulated via the LPEAT re-acylation cycle (Lands Cycle).

Experimental Protocol: Extraction & Quantification

Quantifying LPE 18:1 requires preventing artifactual generation (via autohydrolysis of PE) and minimizing ion suppression.

3.1. Sample Preparation (Modified MTBE Method)

Standard Chloroform/Methanol (Folch) methods can be used, but MTBE (Matyash method) provides cleaner lipid recovery with less protein contamination.

-

Harvest: Collect plasma (50 µL) or cell pellet (

cells) on ice. -

Quench: Immediately add 300 µL ice-cold Methanol containing 0.01% BHT (antioxidant) and Internal Standard (LPE 17:1 , 500 nM).

-

Why: Immediate organic solvent addition stops endogenous PLA2 activity.

-

-

Extraction: Add 1000 µL MTBE (Methyl tert-butyl ether). Vortex 1 hr at 4°C.

-

Phase Separation: Add 250 µL MS-grade water. Centrifuge at 10,000 x g for 10 min.

-

Collection: Collect the upper organic phase (lipids). Re-extract lower phase with MTBE/MeOH/H2O (10:3:2.5) to maximize LPE recovery (LPE is more polar than PE).

-

Dry: Evaporate under nitrogen stream. Reconstitute in MeOH:CHCl3 (9:1).

3.2. LC-MS/MS Parameters

LPE species ionize efficiently in Negative ESI mode due to the phosphate group.

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1x100mm) | Separates LPE from isobaric PC/PE based on hydrophobicity. |

| Mobile Phase A | 60:40 ACN:H2O + 10mM Ammonium Formate | Aqueous buffer for polar headgroup interaction. |

| Mobile Phase B | 90:10 IPA:ACN + 10mM Ammonium Formate | Strong organic solvent to elute fatty acyl chains. |

| Ionization | ESI Negative (-) | LPE forms |

| Precursor Ion | 478.3 m/z (LPE 18:1) | Based on MW 479.5 - 1.008 (H). |

| Product Ion | 281.2 m/z (Oleic Acid) | Fatty acid fragment (sn-1 carboxylate). |

| Product Ion 2 | 196.0 m/z (GPE Headgroup) | Headgroup fragment (confirmational). |

3.3. Analytical Workflow Diagram

Caption: Lipidomics workflow for specific quantification of LPE 18:1 using LC-MS/MS in negative electrospray ionization mode.

References

-

Hu, C., et al. (2023). "1-Oleoyl-lysophosphatidylethanolamine stimulates RORγt activity in TH17 cells."[1][2] Science Immunology, 8(86).[1][2] Link[2]

-

Nishina, A., et al. (2006).[4] "Lysophosphatidylethanolamine in Grifola frondosa as a neurotrophic activator via activation of MAPK."[4] Journal of Lipid Research, 47(7), 1434-1443.[4] Link

-

Yamamoto, Y., et al. (2022).[5] "Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line."[5][6] Nutrients, 14(3), 579.[5][7] Link[7]

-

Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 49(5), 1137-1146. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Oleoyl-lysophosphatidylethanolamine stimulates RORγt activity in TH17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Natural Sources and Occurrence of 1-Oleoyl Phosphatidylethanolamine

A Technical Guide for Research and Development

Executive Summary

1-Oleoyl phosphatidylethanolamine (1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine; 18:1 Lyso-PE or LPE) is a bioactive lysophospholipid metabolite implicated in intercellular signaling, membrane dynamics, and metabolic regulation.[1][2] Unlike its diacyl precursor, 18:1 LPE functions as a lipid mediator, modulating calcium flux in neuronal cells, regulating senescence in plant tissues, and serving as a potential biomarker in oncology and cardiovascular disease. This guide synthesizes the natural occurrence, biosynthetic origins, and critical extraction methodologies for 18:1 LPE, emphasizing the technical requirements for preserving its regiochemical integrity during analysis.

Part 1: Chemical Identity and Structural Stability

Scientific Integrity Note: The accurate quantification of 1-Oleoyl LPE is inextricably linked to understanding acyl migration. In biological systems, lysophospholipids exist as sn-1 (1-acyl) and sn-2 (2-acyl) isomers.[3][4][5]

-

Thermodynamic Equilibrium: The sn-1 isomer (1-Oleoyl) is thermodynamically more stable than the sn-2 isomer. Under physiological conditions (pH 7.4, 37°C), sn-2 isomers rapidly undergo intramolecular acyl migration to form sn-1 isomers, reaching an equilibrium of approximately 9:1 favoring the sn-1 form.

-

Implication for Researchers: When 18:1 LPE is detected in biological samples, it may represent a mix of:

-

Endogenous sn-1 LPE generated by Phospholipase A2 (PLA2).

-

Artifactual sn-1 LPE resulting from the isomerization of sn-2 LPE (generated by PLA1) during improper extraction.

-

-

Protocol Requirement: To distinguish natural occurrence from artifact, extraction protocols must maintain acidic pH (~4.0) and low temperatures (4°C).

Part 2: Biosynthesis and Metabolic Origins

1-Oleoyl LPE is not a primary end-product of de novo lipid synthesis but a metabolic intermediate generated through the remodeling of cellular membranes (The Lands Cycle).

Enzymatic Pathways

-

Phospholipase A2 (PLA2) Activity: The primary route for 1-Oleoyl LPE generation is the hydrolysis of the sn-2 fatty acid from 1-Oleoyl-2-acyl-sn-glycero-3-phosphoethanolamine. This reaction releases a free fatty acid (e.g., Arachidonic acid) and leaves the 1-Oleoyl lysolipid backbone.

-

De Novo Synthesis (Kennedy Pathway): While less direct, the Kennedy pathway synthesizes PE, which serves as the substrate for phospholipases.

-

PS Decarboxylation: In mitochondria, Phosphatidylserine (PS) is decarboxylated to PE, entering the remodeling cycle.

Visualization: Metabolic Generation of 18:1 LPE

Caption: Biosynthetic generation of 1-Oleoyl LPE via PLA2-mediated hydrolysis of membrane Phosphatidylethanolamine.

Part 3: Natural Occurrence and Distribution

1. Mammalian Systems

In humans and mammals, 18:1 LPE is a minor but functionally significant component of plasma and tissue lipids.

-

Plasma/Serum: LPE species circulate bound to albumin.[6][7] While LPE 18:2 (Linoleoyl) is often the most abundant (~24% of total LPE), LPE 18:1 is consistently present.

-

Disease States:

2. Plant Systems

In plants, LPEs act as signaling molecules regulating aging and stress responses.

-

Senescence & Ripening: LPE levels increase during leaf senescence and fruit ripening. Exogenous application of LPE (often egg-derived, rich in 18:0 and 18:1) is used commercially to accelerate ripening in tomatoes, cranberries, and grapes while maintaining tissue firmness.

-

Mechanism: It inhibits Phospholipase D (PLD), an enzyme responsible for membrane degradation, thereby extending shelf life.

Table 1: Quantitative Occurrence of LPE Species

| Source Matrix | Target Species | Concentration / Abundance | Context |

| Human Serum | Total LPE | ~18.0 nmol/mL | Healthy controls [1] |

| Human Serum | LPE 18:2 | ~4.5 nmol/mL (24%) | Most abundant species [1] |

| Human Serum | LPE 18:1 | ~1.0 - 3.0 nmol/mL | Estimated relative abundance |

| Soybean Lecithin | Total LPE | ≤ 0.2% (w/w) | Minor component [2] |

| Egg Yolk | Total LPE | ≤ 1.5% (w/w) | Commercial source [2] |

| Renal Cancer Tissue | LPE 18:1 | Significantly Elevated | vs. Normal Kidney Tissue [3] |

| Estimation based on relative lipidomic profiles where 18:1 typically follows 18:2 and 16:0 in abundance.[2][3][5][9] |

Part 4: Analytical Methodologies & Experimental Protocol

Core Directive: Standard lipid extraction methods (e.g., neutral Bligh-Dyer) are insufficient for lysophospholipids due to their high polarity and risk of acyl migration. The following protocol utilizes an acidic extraction to maximize recovery and freeze regiochemistry.

Validated Extraction Protocol: Acidic Bligh-Dyer Modification

Objective: Quantitative extraction of 18:1 LPE from tissue or plasma while preventing sn-2 to sn-1 migration.

Reagents:

-

Methanol (MeOH), Chloroform (CHCl3), HPLC-grade water.[10]

-

0.2 M Hydrochloric Acid (HCl) or Acetic Acid.

-

Internal Standard: LPE 17:1 (non-endogenous).

Step-by-Step Workflow:

-

Sample Prep: Keep all samples on ice (4°C). Add 10 pmol Internal Standard to 100 µL plasma or 10 mg tissue homogenate.

-

Monophasic Extraction: Add 3.75 mL of CHCl3:MeOH:0.2M HCl (1:2:0.8 v/v/v).

-

Why Acid? Protonation of the phosphate headgroup increases solubility in organic solvent and lowers pH to ~4.0, halting acyl migration.

-

-

Agitation: Vortex vigorously for 1 minute. Incubate on ice for 10 minutes.

-

Biphasic Separation: Add 1.25 mL CHCl3 and 1.25 mL 0.2M HCl. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Collection: Recover the lower organic phase (containing LPE).

-

Note: Avoid the interface layer (proteins).

-

-

Drying: Evaporate solvent under a stream of nitrogen at room temperature (do not heat).

-

Reconstitution: Dissolve in MeOH:CHCl3 (9:1) for LC-MS/MS analysis.[4][8]

Visualization: Extraction & Analysis Workflow

Caption: Acidic Bligh-Dyer extraction workflow designed to prevent acyl migration and maximize LPE recovery.

References

-

Profiling of lysophosphatidylethanolamine molecular species in human serum. Source: Journal of Chromatography B (2020). Context: Establishes LPE 18:2 as the major serum species and provides baseline quantitative data for healthy controls. URL:[Link]

-

Lysophosphatidylethanolamine: Natural Sources and Applications. Source: Wikipedia / Lipid Research Archives. Context: Details the occurrence of LPE in egg yolk and soybean lecithin and its commercial use in agriculture. URL:[Link][11]

-

Lysophosphatidylethanolamine 18:1 drives clear cell renal cell carcinoma. Source: Nature Communications (via PMC/NIH). Context: Identifies 18:1 LPE as a specific oncometabolite that stabilizes SIRT6 to reprogram lipid metabolism in cancer. URL:[Link]

-

Acyl migration in lysophospholipids: Importance in phospholipid synthesis. Source: Biochemistry (ACS Publications). Context: Foundational text on the kinetics of acyl migration and the necessity of acidic extraction conditions. URL:[Link]

-

Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids. Source: Journal of Lipid Research. Context: Validates the pH 4 / 4°C extraction method for distinguishing regiochemical isomers. URL:[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species | PLOS One [journals.plos.org]

- 6. Profiling of lysophosphatidylethanolamine molecular species in human serum and in silico prediction of the binding site on albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. caymanchem.com [caymanchem.com]

- 10. tabaslab.com [tabaslab.com]

- 11. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and applications of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, a lysophospholipid of significant interest in biomedical research and pharmaceutical development.

Introduction: Unveiling a Key Lysophospholipid

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, also known as 1-Oleoyl-lysophosphatidylethanolamine (18:1 Lyso-PE), is a naturally occurring lysophospholipid. It is a derivative of phosphatidylethanolamine (PE), a major component of biological membranes, from which one of the fatty acyl chains has been removed, typically through the enzymatic action of phospholipase A2.[1] This structural modification results in a molecule with a more pronounced conical shape and distinct physicochemical properties compared to its diacyl counterpart, influencing its role in membrane dynamics and cellular signaling.[2][3]

This technical guide will delve into the fundamental characteristics of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, offering insights into its behavior in various systems and providing practical guidance for its handling, characterization, and application in research and development.

Physicochemical Properties: A Quantitative Overview

The unique properties of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine are central to its biological functions and applications. A summary of its key physicochemical characteristics is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C23H46NO7P | [4][5][6] |

| Molecular Weight | 479.59 g/mol | [5][7] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | -20°C | [5][8] |

| Solubility | ||

| in Chloroform | 3 mg/mL | [6] |

| in Ethanol | 5 mg/mL | [9] |

| in Aqueous Buffers | Sparingly soluble | [10] |

| Melting Point | Not available | [8][11] |

| Critical Micelle Concentration (CMC) | Not explicitly reported. For the structurally similar 1-oleoyl-2-lyso-sn-glycero-3-phosphatidic acid, the CMC is 0.346 mM in water at 25°C. | [12][13] |

Causality Behind Properties: The amphiphilic nature of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, with its polar phosphoethanolamine headgroup and a single long, unsaturated oleoyl tail, dictates its solubility and self-assembly behavior. The presence of the single acyl chain increases its water solubility compared to diacyl phospholipids and leads to the formation of micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[14] The cis-double bond in the oleoyl chain introduces a kink, influencing the packing of the molecules and contributing to the fluidity of membranes it incorporates into.

Biological Significance and Signaling Roles

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is not merely a structural component but an active participant in various cellular processes.

Membrane Dynamics and Curvature

The conical shape of lysophospholipids like 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine plays a crucial role in modulating membrane curvature.[2][3] This property is essential for dynamic membrane events such as:

-

Membrane Fusion and Fission: By inducing negative curvature strain, it facilitates the formation of non-lamellar intermediates, which are critical steps in the fusion of biological membranes.[15][16]

-

Vesicle Trafficking: The formation and budding of transport vesicles from organelles like the Golgi apparatus and endoplasmic reticulum are influenced by the local lipid composition, including the presence of lysophospholipids.

Caption: Mechanism of drug release from liposomes.

Model Membranes

In fundamental research, 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is used to create model membranes to study various biophysical phenomena, including lipid-protein interactions and the mechanics of membrane fusion. [5]

Experimental Protocols

Synthesis of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

The synthesis of lysophospholipids can be challenging due to the potential for acyl migration. A common strategy involves the use of protecting groups. A general, conceptual workflow is presented below. For a detailed, practical protocol, refer to specialized literature on phospholipid synthesis. [17][18]

Sources

- 1. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]

- 2. ovid.com [ovid.com]

- 3. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. 1-Oleoyl phosphatidylethanolamine | C23H46NO7P | CID 9547072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. caymanchem.com [caymanchem.com]

- 7. larodan.com [larodan.com]

- 8. 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine Manufacturers [mubychem.com]

- 9. abmole.com [abmole.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. 1-OLEOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHOETHANOLAMINE | 89576-29-4 [chemicalbook.com]

- 12. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 15. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 16. Effect of Phosphatidylethanolamine and Oleic Acid on Membrane Fusion: Phosphatidylethanolamine Circumvents the Classical Stalk Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Simple and Efficient Method for Synthesis of sn-Glycero-Phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. xn--d1ahakv.xn--p1ai [xn--d1ahakv.xn--p1ai]

1-Oleoyl Phosphatidylethanolamine: Biophysical Modulator and Signaling Agonist in Membrane Protein Research

Topic: 1-Oleoyl Phosphatidylethanolamine Interaction with Membrane Proteins Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE) acts as a pivotal "dual-function" lipid in membrane protein science. Unlike its diacyl counterpart (DOPE), which stabilizes negative curvature and hexagonal II phases, 18:1 Lyso PE introduces positive curvature stress and lateral pressure changes within the bilayer. These biophysical properties make it an essential tool for modulating the conformational energetics of mechanosensitive channels and transporters.

Simultaneously, 18:1 Lyso PE functions as a specific bioactive ligand. Recent evidence identifies it as a potent modulator of the LPA1 receptor (GPCR) and a critical driver of RORγt activity in Th17 cell differentiation. This guide synthesizes the physiochemical mechanics of 18:1 Lyso PE with practical protocols for its application in structural biology (Lipidic Cubic Phase) and signal transduction assays.

Molecular Physiochemistry & Phase Behavior

Structural Determinants of Curvature

The interaction of 18:1 Lyso PE with membrane proteins is governed by its "shape factor" (

-

Headgroup: Small, zwitterionic ethanolamine (allows tight packing/hydrogen bonding).

-

Acyl Chain: Single 18:1 (oleoyl) chain at sn-1 (cis-double bond at C9 introduces a kink).

-

Geometry: Unlike Lysophosphatidylcholine (LysoPC), which is an inverted cone with high positive spontaneous curvature (

), 18:1 Lyso PE has a weakly positive to cylindrical shape (

This unique geometry allows 18:1 Lyso PE to intercalate into bilayers without immediate micellization, generating stored curvature elastic stress . This stress alters the lateral pressure profile, specifically decreasing pressure in the hydrophobic core while increasing it at the headgroup interface, thereby shifting the conformational equilibrium of embedded proteins.

Comparison of Curvature Modulators

| Lipid Species | Intrinsic Curvature ( | Geometry | Primary Biophysical Effect |

| 18:1 Lyso PE | Weakly Positive / Cylindrical | Wedge | Modulates lateral pressure; stabilizes open channel states |

| 18:1 Lyso PC | Strongly Positive | Inverted Cone | Induces pore formation; micellizes bilayers |

| 18:1 DOPE (Diacyl) | Negative | Cone | Promotes H |

| 18:1 DOPC (Diacyl) | Neutral | Cylinder | Bilayer forming; inert matrix |

Mechanism of Action 1: Biophysical Modulation of Channels

Membrane proteins like the mechanosensitive channel MscL (Mechanosensitive channel of Large conductance) are gated by bilayer tension. 18:1 Lyso PE lowers the energy barrier for the "closed-to-open" transition by acting as a tension-mimetic .

Mechanism: The Wedge Effect

When 18:1 Lyso PE is asymmetrically incorporated into the outer leaflet, its wedge shape expands the headgroup region. To maintain bilayer integrity, the protein must undergo a conformational change that matches this curvature—often expanding its transmembrane helices (iris-like opening).

Figure 1: Mechanism of biophysical modulation. 18:1 Lyso PE insertion alters the lateral pressure profile, forcing integral proteins to adapt their conformation to relieve curvature stress.

Protocol: Reconstitution and Gating Assay

Objective: Measure the shift in activation threshold of MscL in the presence of 18:1 Lyso PE.

-

Liposome Preparation:

-

Prepare Large Unilamellar Vesicles (LUVs) composed of DOPC:18:1 Lyso PE (ratio 90:10 to 70:30 mol%).

-

Control: Pure DOPC LUVs.

-

Dry lipids under nitrogen, rehydrate in buffer (10 mM MOPS, pH 7.0, 150 mM KCl).

-

Extrude through 100 nm polycarbonate filters (21 passes).

-

-

Protein Reconstitution:

-

Solubilize purified MscL (in DDM detergent) into the liposomes using detergent-mediated reconstitution (Bio-Beads SM-2 removal).

-

Critical Step: Ensure Lyso PE is not lost during dialysis/bead treatment (Lyso PE has a higher CMC than diacyl lipids; rapid detergent removal is preferred).

-

-

Patch Clamp Electrophysiology:

-

Form Giga-ohm seals on the proteoliposomes.

-

Apply negative pressure (suction) to the patch pipette.

-

Measurement: Record single-channel currents. Plot Open Probability (

) vs. Pressure (mmHg). -

Validation: The midpoint of activation (

) should shift to lower pressures in Lyso PE-containing vesicles.

-

Mechanism of Action 2: Lipidic Cubic Phase (LCP) Crystallography

In structural biology, 18:1 Lyso PE is utilized as an additive in Monoolein (MO) mesophases. While MO forms the standard Pn3m cubic phase, specific membrane proteins (especially those native to PE-rich bacterial membranes) require the hydrogen-bonding capability of the ethanolamine headgroup for stability.

-

Role: 18:1 Lyso PE mimics the native PE environment without inducing the H

phase transition as aggressively as diacyl DOPE. -

Application: Stabilization of GPCRs and transporters during in meso crystallization.

Mechanism of Action 3: Signaling Agonist (LPA1 & RORγt)

Beyond biophysics, 18:1 Lyso PE is a bioactive lipid mediator.

-

LPA1 Receptor Activation: 18:1 Lyso PE acts as a low-affinity agonist for the Lysophosphatidic Acid Receptor 1 (LPA1), inducing intracellular Ca

mobilization. -

RORγt Modulation (Th17 Differentiation): A breakthrough 2023 study identified 18:1 Lyso PE as a specific modulator of the nuclear receptor RORγt, critical for Th17 cell pathogenicity in autoimmune models.

Figure 2: Dual signaling pathways of 18:1 Lyso PE. It activates surface GPCRs (LPA1) to mobilize calcium and modulates nuclear receptors (RORγt) to drive immune cell differentiation.

Protocol: Calcium Flux Assay (LPA1 Activation)

Objective: Quantify 18:1 Lyso PE agonist activity on LPA1.

-

Cell Line: HEK293T cells stably expressing human LPA1.

-

Dye Loading: Incubate cells with Fura-2 AM (calcium indicator) for 30 min at 37°C.

-

Ligand Preparation:

-

Dissolve 18:1 Lyso PE in PBS containing 0.1% fatty-acid-free BSA (carrier is essential due to hydrophobicity).

-

Sonicate to ensure dispersion.

-

-

Assay:

-

Inject 18:1 Lyso PE (0.1 - 10 µM) into the cell chamber.

-

Monitor fluorescence ratio (340/380 nm excitation).

-

Control: Treat with LPA (positive control) and AM095 (LPA1 antagonist) to verify specificity.

-

References

-

Biophysical Modulation of Channels

-

Mechanosensitive Channel Gating

-

Perozo, E., et al. (2002). Physical principles underlying the transduction of bilayer deformation forces during mechanosensitive channel gating. Nature Structural Biology. Link

-

-

RORγt & Th17 Signaling

-

LPA1 Receptor Interaction

-

Lee, J. M., et al. (2015). Lysophosphatidylethanolamine increases intracellular Ca2+ through LPA1 in PC-12 neuronal cells. Biochemical and Biophysical Research Communications. Link

-

-

Lipidic Cubic Phase Crystallography

-

Caffrey, M. (2015). A comprehensive review of the lipid cubic phase or in meso method for crystallizing membrane and soluble proteins and complexes. Acta Crystallographica Section F. Link

-

Sources

Advanced Signaling Dynamics of 1-Oleoyl Lysophosphatidylethanolamine (LPE 18:1)

An In-Depth Technical Guide on the Cellular Signaling of 1-Oleoyl Phosphatidylethanolamine (LPE 18:1)

Executive Summary

For decades, phosphatidylethanolamine (PE) was viewed primarily as a structural chaperone—a cone-shaped lipid governing membrane curvature and fusion. However, the enzymatic hydrolysis of PE by Phospholipase A2 (PLA2) yields a distinct, bioactive class of lipids: Lysophosphatidylethanolamines (LPEs) .[1] Among these, 1-Oleoyl Lysophosphatidylethanolamine (LPE 18:1) has emerged as a potent lipid mediator with specific signaling capabilities distinct from its structural precursor and its analog, Lysophosphatidic Acid (LPA).

This guide dissects the signaling architecture of LPE 18:1, moving beyond general lipid biochemistry to explore its specific role as an agonist for G Protein-Coupled Receptors (GPCRs), a modulator of intracellular calcium, and a recently identified nuclear regulator of Th17 immunity.

Biochemical Foundation & Structural Logic

To understand the signaling, one must first understand the molecule's physical chemistry. "1-Oleoyl PE" in a signaling context almost exclusively refers to the lyso form (LPE 18:1), possessing a single oleic acid chain at the sn-1 position and a hydroxyl group at sn-2.

-

Structural Causality: Unlike diacyl-PE, which promotes negative curvature (hexagonal II phase) to facilitate membrane fusion, LPE 18:1 acts as an inverted cone. This shape allows it to partition dynamically out of the bilayer to interact with hydrophobic pockets of GPCRs or nuclear receptors.

-

Metabolic Origin: LPE 18:1 is generated via the deacylation of Dioleoyl-PE or 1-Oleoyl-2-Palmitoyl-PE by PLA2 enzymes (specifically PLA2G12A in immune contexts). It is re-acylated by Lysophospholipid Acyltransferases (LPLATs), creating a rapid turnover cycle that allows cells to pulse LPE 18:1 levels in response to stress.

Core Signaling Architectures

LPE 18:1 operates through three distinct mechanisms: surface GPCR activation, cytosolic kinase modulation, and nuclear receptor regulation.

Pathway A: The GPCR-Calcium Axis (LPA1 & CD97)

Contrary to early assumptions that LPE is merely a weak LPA analog, LPE 18:1 exhibits specific receptor interactions.

-

Receptor Engagement: LPE 18:1 acts as a ligand for LPA1 (an EDG-family receptor) and CD97 (an Adhesion-GPCR).

-

Mechanism: Binding triggers the exchange of GDP for GTP on the Gαi/o subunit. This inhibits Adenylyl Cyclase (lowering cAMP) while simultaneously activating Phospholipase C (PLC) via the Gβγ subunits.

-

Outcome: PLC hydrolyzes PIP2 into IP3, triggering the release of intracellular Calcium ([Ca2+]i) from the ER. This flux is critical for cell migration and proliferation, particularly in metastatic breast cancer models (MDA-MB-231).

Pathway B: The Immunometabolic Switch (RORγt & Th17)

A breakthrough 2023 study identified LPE 18:1 as a critical endogenous ligand for RORγt , the master transcription factor for Th17 cells.

-

Mechanism: LPE 18:1 binds to the ligand-binding domain of RORγt.

-

Effect: It stabilizes the receptor and recruits co-activators, driving the transcription of IL-17A and IL-17F .

-

Pathology: Depletion of LPE 18:1 (via PLA2G12A knockout) abolishes Th17 differentiation, protecting against autoimmune encephalomyelitis (EAE).

Pathway C: MAPK-Driven Neuroprotection

In neuronal tissues (e.g., PC12 cells, cortical neurons), LPE 18:1 stimulates the MAPK/ERK cascade.

-

Signaling: LPE 18:1 phosphorylation of ERK1/2 is independent of LPA receptors in some contexts, suggesting an orphan receptor mechanism.

-

Physiology: This pathway drives neurite outgrowth and protects against glutamate-induced excitotoxicity.

Visualization: The LPE 18:1 Signaling Interactome

Figure 1: Multi-modal signaling map of LPE 18:1, illustrating its bifurcation into membrane GPCR pathways (Calcium/MAPK) and nuclear receptor modulation (RORγt).

Experimental Methodologies

To study LPE 18:1 signaling, researchers must overcome its poor solubility and rapid metabolic conversion.

Protocol A: Preparation & Solubilization (Self-Validating System)

Rationale: LPE tends to form micelles rather than bilayers. Improper solubilization leads to inconsistent effective concentrations.

-

Stock Preparation: Dissolve 1-Oleoyl LPE powder in Chloroform:Methanol (2:1) to ensure complete monomerization. Evaporate under N2 gas to form a thin film.

-

Reconstitution: Hydrate the film with PBS containing 0.1% fatty-acid-free BSA .

-

Critical Step: Sonicate in a water bath for 5-10 minutes until the solution is clear. The BSA acts as a carrier, mimicking physiological transport (albumin binding) and preventing adherence to plasticware.

-

-

Validation: Measure absorbance at 600nm; turbidity indicates incomplete solubilization.

Protocol B: Real-Time Calcium Flux Assay

Rationale: This assay confirms GPCR activation (LPA1/CD97) immediately upon treatment.

-

Loading: Incubate cells (e.g., MDA-MB-231) with Fluo-4 AM (2-4 µM) and Pluronic F-127 (0.02%) for 30 min at 37°C.

-

Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 30 seconds to establish a stable baseline.

-

Injection: Inject LPE 18:1 (final conc. 1-10 µM).

-

Specificity Check: Pre-incubate a separate group with Ki16425 (LPA1/3 antagonist). If the signal persists, it indicates non-LPA1 signaling (potentially CD97 or orphan receptors).

Protocol C: Targeted Lipidomics (LC-MS/MS)

Rationale: To verify if LPE 18:1 is acting directly or being converted to LPA (via Autotaxin) or PE.

-

Extraction: Use the modified Bligh & Dyer method (acidified to preserve Lyso species).

-

Separation: Reverse-phase C18 column.

-

Mobile Phase A: Acetonitrile/Water (60:40) + 10mM Ammonium Formate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.

-

-

Detection: Multiple Reaction Monitoring (MRM) in Negative Ion Mode .

-

Transition: Precursor [M-H]- (478.3) -> Product (281.2, Oleic Acid fragment).

-

Visualization: Experimental Workflow

Figure 2: Integrated workflow for preparing LPE 18:1 and validating its signaling activity versus metabolic conversion.

Comparative Data Summary

| Signaling Feature | 1-Oleoyl LPE (18:[2][3][4][5][6]1) | LPA (18:[4][7][8][9][10][11]1) | Diacyl PE (18:1) |

| Primary Receptor | LPA1, CD97, RORγt | LPA1-6 | None (Structural) |

| Ca2+ Mobilization | Moderate (µM range) | High (nM range) | Negligible |

| Nuclear Action | Activates RORγt (Th17) | PPARγ (weak) | None |

| Membrane Role | Inverted Cone (Curvature) | Detergent-like | Hexagonal Phase (Fusion) |

| Key Inhibitor | Ki16425 (partial block) | Ki16425 (full block) | N/A |

References

-

Park, S. J., et al. (2014). "Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells." Biomolecules & Therapeutics.[12]

-

Endo, Y., et al. (2023). "1-Oleoyl-lysophosphatidylethanolamine stimulates RORγt activity in TH17 cells."[5][6][13] Science Immunology.

-

Park, K. S., et al. (2013). "Lysophosphatidylethanolamine stimulates intracellular calcium via LPA1 receptor and CD97 in MDA-MB-231 cells." Cellular Signalling.

-

Nishina, A., et al. (2006). "Lysophosphatidylethanolamine in Grifola frondosa as a neurotrophic activator via activation of MAPK." Journal of Lipid Research.

-

Yamamoto, Y., et al. (2022). "Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line."[11][14] Nutrients.[8][11]

Sources

- 1. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 1-Oleoyl-lysophosphatidylethanolamine stimulates RORγt activity in TH17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential activation mechanisms of lipid GPCRs by lysophosphatidic acid and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. chemimpex.com [chemimpex.com]

- 13. 1-Oleoyl-lysophosphatidylethanolamine stimulates ROR?t activity in TH17 cells-MedSci.cn [medsci.cn]

- 14. Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Definitive Guide to 1-Oleoyl Phosphatidylethanolamine: Discovery, Characterization, and Signaling

Executive Summary

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE) has transitioned from being viewed merely as a structural membrane metabolite to a recognized bioactive lipid mediator. Historically identified as a degradation product of Phosphatidylethanolamine (PE) via Phospholipase A2 (PLA2) activity, recent high-precision lipidomics have elucidated its specific role as an agonist for G-protein coupled receptors (specifically LPA1) and a modulator of immune differentiation (Th17 cells).

This technical guide synthesizes the critical discovery milestones, physicochemical characterization, and validated experimental protocols for synthesizing and detecting 18:1 Lyso PE. It serves as a foundational reference for investigating its therapeutic potential in neurobiology and immunology.

Historical Discovery & Structural Elucidation

The characterization of 18:1 Lyso PE occurred in two distinct phases: structural identification and functional awakening .

Phase I: Metabolic Identification (1960s - 1990s)

Initial detection of lysophosphatidylethanolamines (LPE) in mammalian serum dates back to the mid-1960s (e.g., Misra, 1965). During this era, 18:1 Lyso PE was primarily cataloged as a metabolic intermediate in the Lands Cycle , where membrane lipids are continuously deacylated by PLA2 and reacylated by lysophospholipid acyltransferases (LPEAT) to maintain membrane asymmetry and fluidity.

Phase II: Functional Awakening (2000s - Present)

The paradigm shifted when researchers observed that LPEs exerted biological effects distinct from their diacyl precursors.

-

2006: Nishina et al. isolated LPEs from Grifola frondosa and demonstrated MAPK activation and neuronal differentiation in PC12 cells, marking one of the first links to intracellular signaling.[1]

-

2015-2017: Park and colleagues definitively identified 18:1 Lyso PE as a specific ligand for the LPA1 receptor (LPAR1), driving intracellular calcium mobilization in neuroblastoma cells. Crucially, this activity was structure-dependent; the 18:1 (oleoyl) species showed high potency compared to saturated analogs.

-

2023: A breakthrough study in Science Immunology identified 1-Oleoyl LPE as a critical modulator of RORγt activity, essential for Th17 cell differentiation and pathogenicity in autoimmune models.[2]

Chemical & Physical Characterization[3][4][5]

Understanding the physicochemical properties is prerequisite for successful formulation and delivery in cell-based assays.

| Property | Specification |

| IUPAC Name | (2-hydroxy-3-phosphonooxypropyl) (Z)-octadec-9-enoate |

| Common Name | 1-Oleoyl-2-hydroxy-sn-glycero-3-PE (18:1 Lyso PE) |

| Molecular Formula | C23H46NO7P |

| Molecular Weight | 479.6 g/mol |

| Solubility | Soluble in Chloroform:Methanol:Water (65:25:4); Poorly soluble in pure water (forms micelles). |

| Critical Micelle Concentration (CMC) | ~5-20 µM (dependent on buffer ionic strength) |

| Stability | Susceptible to acyl migration (1-acyl to 2-acyl) at pH > 8.0. Store at -20°C in inert gas. |

Biosynthesis & Signaling Mechanism[1][6][7]

18:1 Lyso PE is generated via the hydrolysis of the sn-2 fatty acid of 1-oleoyl-2-acyl-PE by Phospholipase A2 (PLA2) .[3] Once released, it acts as an intercellular mediator.

The LPA1 Signaling Axis

Unlike canonical LPA signaling, 18:1 Lyso PE exhibits selectivity. In neuronal lineages (SH-SY5Y, PC12), it binds the LPA1 receptor, triggering a

Mechanism:

-

Ligation: 18:1 Lyso PE binds LPA1.

-

Transduction: Activation of

proteins. -

Effector: Stimulation of Phospholipase C (PLC).

-

Second Messenger: Hydrolysis of PIP2 generates IP3.

-

Response: IP3 binds IP3R on the ER, releasing

. -

Downstream: Activation of MAPK/ERK pathways promoting differentiation or survival.

Figure 1: Signal transduction pathway of 18:1 Lyso PE via the LPA1 receptor axis.

Experimental Protocols

Protocol A: Enzymatic Generation of 18:1 Lyso PE

Rationale: Commercial standards are expensive. Enzymatic digestion of bulk POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) or DOPE (if 18:1/18:1) allows for controlled generation.

Materials:

-

Substrate: 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or pure 1-Oleoyl-2-hydroxy-sn-glycero-3-PE standard.

-

Enzyme: Phospholipase A2 (from Porcine pancreas or Naja mossambica venom).

-

Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM

, 0.1% Triton X-100.

Workflow:

-

Substrate Preparation: Dissolve 5 mg of PE substrate in 1 mL diethyl ether.

-

Reaction Setup: Add 1 mL of Reaction Buffer containing 50 units of PLA2.

-

Incubation: Vortex vigorously and incubate at 37°C for 2-4 hours with continuous agitation (interfacial activation is critical).

-

Extraction: Stop reaction by adding 2 mL Methanol followed by 1 mL Chloroform (Bligh-Dyer method).

-

Phase Separation: Centrifuge at 2,000 x g for 5 mins. Collect the lower organic phase.[4]

-

Purification: Dry under Nitrogen gas. Re-suspend in Chloroform and purify via silica gel chromatography (Eluent: Chloroform/Methanol/Water 65:25:4) to isolate Lyso PE from free fatty acids.

Protocol B: LC-MS/MS Quantification

Rationale: Targeted lipidomics requires specific Multiple Reaction Monitoring (MRM) transitions to distinguish 18:1 Lyso PE from isomers.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+). Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

LC Conditions:

-

Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

Gradient: 0-2 min (40% B), 2-12 min (linear to 99% B), 12-14 min (hold 99% B).

MS/MS Transitions (Negative Ion Mode): Negative mode is preferred for PE species due to the facile loss of the ethanolamine headgroup or fatty acid.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Identity Confirmation |

| 18:1 Lyso PE | 478.3 | 281.2 | 35 | Fatty Acid Fragment (Oleate) |

| 18:1 Lyso PE | 478.3 | 196.0 | 25 | Dehydrated Glycerophosphoethanolamine |

| 18:1 Lyso PE | 478.3 | 140.0 | 20 | Phosphoethanolamine Headgroup |

Data Analysis Note: Ensure separation from 1-Oleoyl Lyso PC (m/z ~520) and Lysophosphatidic Acid (LPA) species. The 196 fragment is highly specific for the PE headgroup.

Future Outlook & Drug Development

The identification of 18:1 Lyso PE as a driver of Th17 differentiation (via RORγt) and neuronal calcium signaling (via LPA1) opens two distinct therapeutic avenues:

-

Autoimmune Disease: Inhibitors of the PLA2g12a enzyme (responsible for generating specific LPE pools) could serve as upstream regulators to dampen pathogenic Th17 responses in Multiple Sclerosis or Psoriasis.

-

Neuroregeneration: Stable analogs of 18:1 Lyso PE (resistant to LPEAT reacylation) could be developed as LPA1 agonists to promote neuronal survival or myelination without the broad side effects of pan-LPA receptor activation.

References

-

Misra, U. K. (1965). The isolation of lysophosphatidylethanolamine from serum. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Link

-

Nishina, A., et al. (2006).[1] Lysophosphatidylethanolamine in Grifola frondosa as a neurotrophic activator via activation of MAPK. Journal of Lipid Research. Link

-

Park, S. J., et al. (2015). Lysophosphatidylethanolamine utilizes LPA1 receptor to induce intracellular Ca2+ increase in PC12 cells. Biochemical and Biophysical Research Communications. Link

-

Lee, J. M., et al. (2017). Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells. Biomolecules & Therapeutics.[5] Link

-

Hu, C., et al. (2023). 1-Oleoyl-lysophosphatidylethanolamine stimulates RORγt activity in TH17 cells. Science Immunology. Link

Sources

- 1. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. med.und.edu [med.und.edu]

- 5. Enzymatic synthesis of feruloylated lysophospholipid in a selected organic solvent medium [agris.fao.org]

Methodological & Application

Application Note: Quantitative Analysis of 1-Oleoyl Phosphatidylethanolamine (LPE 18:1) by LC-MS/MS

[1]

Executive Summary & Biological Significance[2]

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (LPE 18:1) is a bioactive lysophospholipid metabolite derived from the hydrolysis of phosphatidylethanolamine (PE) by Phospholipase A2 (PLA2). Unlike a simple degradation product, LPE 18:1 acts as an intercellular signaling lipid, implicated in:

-

Inflammation & Sepsis: Serum LPE levels fluctuate significantly during systemic inflammatory responses.

-

Liver Pathology: Altered LPE profiles are potential biomarkers for non-alcoholic fatty liver disease (NAFLD).

-

Oncology: LPE 18:1 has been linked to ovarian cancer progression and multiple myeloma development.

The Analytical Challenge: The primary obstacle in LPE analysis is acyl migration . The fatty acid at the sn-1 position can migrate to the sn-2 position (and vice versa) under physiological pH or elevated temperatures, leading to thermodynamic equilibrium (approx. 9:1 ratio of sn-1 to sn-2). Standard extraction protocols often inadvertently accelerate this migration, obscuring the true biological state.

This protocol details a self-validating, stability-controlled LC-MS/MS workflow designed to minimize acyl migration and provide absolute quantitation of LPE 18:1 in biological matrices.

Experimental Workflow

The following diagram illustrates the critical path for analyzing labile lysophospholipids. Note the emphasis on temperature and pH control during the pre-analytical phase.

Figure 1: Optimized workflow for LPE 18:1 analysis emphasizing low-temperature, acidic extraction to prevent acyl migration.

Materials & Reagents

Standards

-

Target Analyte: 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:1 Lyso PE).[1]

-

Internal Standard (IS): 1-Heptadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (17:1 Lyso PE).

-

Why 17:1? It is non-endogenous in most mammalian samples and shares similar ionization/elution properties with 18:1 without signal interference.

-

Solvents[4][5]

-

LC-MS Grade: Water, Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH).

-

Additives: Ammonium Formate, Formic Acid.

Sample Preparation Protocol (Acidified Bligh-Dyer)

Expert Insight: Standard extractions often use neutral pH. For LPEs, maintaining a pH

-

Sample Thawing: Thaw plasma/serum samples on wet ice. Do not use a water bath.

-

Quenching & IS Addition:

-

Aliquot 50 µL of plasma into a glass centrifuge tube.

-

Add 10 µL of Internal Standard solution (1 µg/mL LPE 17:1 in MeOH).

-

Add 200 µL of Ice-Cold Acidified Methanol (MeOH + 0.1% Formic Acid).

-

Mechanism:[2][3][4][5] The acid protonates the phosphate group, stabilizing the molecule; cold temperature kinetically slows migration.

-

-

Extraction:

-

Add 100 µL Chloroform (

). Vortex for 30 seconds. -

Add 100 µL Water (LC-MS grade). Vortex for 30 seconds.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C .

-

-

Phase Separation:

-

Carefully collect the lower organic phase (Chloroform layer) containing the lipids.

-

Note: LPEs are relatively polar; if recovery is low, consider a monophasic extraction (MeOH:MTBE), but the biphasic method yields cleaner extracts for trace analysis.

-

-

Drying & Reconstitution:

-

Evaporate the solvent under a gentle stream of Nitrogen at room temperature (avoid heat).

-

Reconstitute in 100 µL of Initial Mobile Phase (60:40 A/B).

-

LC-MS/MS Method Parameters

Liquid Chromatography (LC)[10][11]

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Why C18? Reversed-phase is required to separate LPE species based on fatty acid chain length (e.g., separating 18:1 from 18:0 or 16:0). HILIC would co-elute all LPE species, causing ion suppression.

-

-

Column Temperature: 55°C (Improves peak shape for lipids).

-

Flow Rate: 0.4 mL/min.

Mobile Phases:

-

A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 15 | Initial |

| 2.00 | 30 | Elute polar lipids |

| 5.00 | 48 | Target LPE Region |

| 8.00 | 82 | Wash non-polars |

| 8.10 | 99 | Column Clean |

| 10.00 | 99 | Hold |

| 10.10 | 15 | Re-equilibration |

Mass Spectrometry (MS/MS)[4][9][10][11][12]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .

-

Why Negative? While Positive mode (

) works, Negative mode (

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 400°C

-

Gas Flow: 800 L/hr

-

MRM Transitions (Quantitation):

| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (eV) | Type |

| LPE 18:1 | 478.3 | 281.2 | 50 | 35 | Quant |

| LPE 18:1 | 478.3 | 196.0 | 50 | 25 | Qual |

| LPE 17:1 (IS) | 464.3 | 267.2 | 50 | 35 | Quant |

-

Transition Logic:

- : Loss of the Oleoyl fatty acid chain (Oleate anion). High specificity.

- : Dehydrated glycerophosphoethanolamine headgroup. Good for class confirmation.

Data Analysis & Quality Control

Calculations

Calculate the concentration of LPE 18:1 using the area ratio method:

Method Validation Criteria (Self-Validating System)

-

Linearity:

over the range of 10 ng/mL to 5000 ng/mL. -

Isomer Resolution: If the column separates sn-1 and sn-2 isomers, two peaks may appear.

-

Action: Integrate the sum of both peaks if "Total LPE 18:1" is the goal.

-

Check: If the ratio of Peak 1/Peak 2 changes drastically between samples and standards, check extraction temperature control (acyl migration indicator).

-

-

Carryover: Inject a blank solvent after the highest standard. Area should be < 20% of the LOQ.

Troubleshooting & Expert Tips

Acyl Migration Mechanism

Understanding why your results might drift is crucial. The migration proceeds via a cyclic intermediate.

Figure 2: The mechanism of acyl migration. Minimizing time at room temperature and maintaining acidic pH prevents the shift toward the thermodynamic 2-acyl product.

Common Pitfalls

-

Peak Tailing: LPEs contain phosphate groups that can chelate to stainless steel in the LC flow path.

-

Solution: Passivate the system with 0.1% Phosphoric acid or use PEEK-lined columns/tubing.

-

-

Ion Suppression: High abundance of Phosphatidylcholines (PC) can suppress LPE ionization.

-

Solution: Ensure the gradient separates Lyso-species (early eluting) from Diacyl-species (late eluting).

-

References

-

Zhao, Z., et al. (2012). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. Journal of Lipid Research.

-

Kim, Y., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry.

-

Avanti Polar Lipids. LPE 18:1 Standard Information and Physical Properties.

-

Liebisch, G., et al. (2019). Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in Genetics.

Sources

- 1. 1-Oleoyl-2-hydroxy-sn-glycero-3-PE - Labchem Catalog [www2.labchem.com.my]

- 2. researchgate.net [researchgate.net]

- 3. Biogenesis, Transport and Remodeling of Lysophospholipids in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]